molecular formula C15H32O3 B1515876 1-(2-Methoxyethoxy)dodecan-2-OL CAS No. 88507-00-0

1-(2-Methoxyethoxy)dodecan-2-OL

Cat. No.: B1515876
CAS No.: 88507-00-0
M. Wt: 260.41 g/mol
InChI Key: PGWGEIJKUDNFRT-UHFFFAOYSA-N
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Description

1-(2-Methoxyethoxy)dodecan-2-OL is a secondary alcohol featuring a 12-carbon alkyl chain with a hydroxyl group at position 2 and a 2-methoxyethoxy group (-OCH₂CH₂OCH₃) at position 1. This structure confers amphiphilic properties, combining a hydrophobic dodecyl chain with hydrophilic ether and alcohol moieties. The compound’s estimated molecular weight is 260.4 g/mol (calculated from the formula C₁₅H₃₂O₃), and its applications likely include surfactants or emulsifiers due to its balanced hydrophile-lipophile profile.

Properties

CAS No.

88507-00-0

Molecular Formula

C15H32O3

Molecular Weight

260.41 g/mol

IUPAC Name

1-(2-methoxyethoxy)dodecan-2-ol

InChI

InChI=1S/C15H32O3/c1-3-4-5-6-7-8-9-10-11-15(16)14-18-13-12-17-2/h15-16H,3-14H2,1-2H3

InChI Key

PGWGEIJKUDNFRT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(COCCOC)O

Canonical SMILES

CCCCCCCCCCC(COCCOC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethoxy)dodecan-2-OL typically involves the reaction of dodecanol with 2-methoxyethanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether linkage. The process can be summarized as follows:

    Starting Materials: Dodecanol and 2-methoxyethanol.

    Catalyst: Acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

    Reaction Conditions: The reaction is carried out at elevated temperatures (around 100-150°C) to ensure the completion of the reaction.

    Purification: The product is purified using techniques such as distillation or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethoxy)dodecan-2-OL can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodecanone or dodecanal, while reduction may produce dodecane.

Scientific Research Applications

1-(2-Methoxyethoxy)dodecan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: It is used in the formulation of surfactants, lubricants, and emulsifiers.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethoxy)dodecan-2-OL involves its interaction with various molecular targets and pathways. Its amphiphilic nature allows it to interact with cell membranes, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, its chemical structure enables it to act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds.

Comparison with Similar Compounds

Structural Analogues with Ether-Alcohol Functionality

2-(2-Methoxyethoxy)ethanol (Diethylene glycol monomethyl ether; CAS 111-77-3)
  • Structure : Linear, short-chain primary alcohol with a methoxyethoxy group.
  • Molecular Weight : 134.17 g/mol .
  • Properties :
    • High water solubility (miscible) due to shorter chain and primary hydroxyl group.
    • Boiling point: 202°C.
    • Hazards: Classified under H302 (harmful if swallowed) and H312 (harmful in contact with skin) .
  • Applications : Industrial solvent, cleaning agent.
1-[2-(2-Methoxy-1-methylethoxy)-1-methylethoxy]-2-propanol
  • Structure : Branched ether-alcohol with methoxy and methyl substituents .
  • Molecular Weight : 248.32 g/mol (calculated).
  • Properties: Lower crystallinity and improved solubility in nonpolar solvents due to branching. Applications include specialty solvents requiring low freezing points.

Alkyl Chain Length Variants

Dodecan-1-ol (Lauryl alcohol)
  • Structure : Linear primary alcohol with a C₁₂ chain .
  • Molecular Weight : 186.33 g/mol.
  • Properties :
    • Insoluble in water; higher melting/boiling points (259°C) due to lack of ether linkages.
    • Used as a precursor for surfactants and lubricants.
1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-OL (CAS 94087-91-9)
  • Structure : 18-carbon analogue with additional hydroxyl group .
  • Properties :
    • Enhanced lipophilicity for emulsifying hydrophobic substances.

Aromatic and Cyclic Analogues

1-(2-Methoxyethoxy)-4-nitrobenzene
  • Structure : Aromatic derivative with nitro group .
  • Molecular Weight : 197.19 g/mol.
  • Properties :
    • Reactivity influenced by electron-withdrawing nitro group; used in dye/pharmaceutical intermediates.
Cyclododecane, (2-methoxyethoxy)-
  • Structure : Cyclic alkane with methoxyethoxy substituent .
  • Applications : High-temperature lubricants due to thermal stability from restricted molecular flexibility.

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